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Compound of Interest

Compound Name: (2-Methylthiazol-4-yl)MethanaMine

Cat. No.: B020684

An In-depth Technical Guide to (2-methyl-1,3-
thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-1,3-thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a
scaffold of significant interest in medicinal chemistry. This technical guide provides a
comprehensive overview of its physical and chemical properties, a detailed experimental
protocol for its synthesis, and an analysis of its spectral data. The document also explores the
potential role of the broader class of aminothiazole derivatives in modulating signaling
pathways, particularly as kinase inhibitors, a function of considerable importance in modern
drug discovery and development.

Physical and Chemical Properties

While specific experimental data for (2-methyl-1,3-thiazol-4-yl) methanamine is not extensively
reported in publicly available literature, a combination of computed data and information on its
dihydrochloride salt provides valuable insights into its physicochemical profile.

Table 1: Physical and Chemical Properties of (2-methyl-1,3-thiazol-4-yl)methanamine and its
Dihydrochloride Salt

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b020684?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

(2-methyl-1,3-thiazol-4-
yl)methanamine

(2-methyl-1,3-thiazol-4-
yl)methanamine
Dihydrochloride

Molecular Formula

CsHsN2S[1]

CsH10Cl2N2S

Molecular Weight

128.20 g/mol [1]

201.12 g/mol

Not specified (likely a liquid or

Appearance ] ] Solid
low-melting solid)

Melting Point Not available Not available

Boiling Point Not available Not applicable
Solubility Not available Likely soluble in water
pKa (predicted) Not available Not available

CAS Number 75994-32-0[1] Not available

Note: The solubility of the dihydrochloride salt in water is inferred from its ionic nature. The pKa
of the primary amine is expected to be in the typical range for alkylamines.

Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine

The synthesis of (2-methyl-1,3-thiazol-4-yl) methanamine can be achieved through a multi-step
process, often culminating in a reduction of a corresponding nitrile or a related functional group.
A common and versatile method for the construction of the thiazole ring is the Hantzsch
thiazole synthesis.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an a-haloketone with a thioamide. This
reaction proceeds via a nucleophilic attack of the sulfur on the a-carbon of the ketone, followed
by cyclization and dehydration to form the aromatic thiazole ring.

Nucleophilic attack

a-Haloketone + Thioamide & Cyclization Thlazoll.ne Dehydration » Thiazole
Intermediate
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Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of (2-methyl-
1,3-thiazol-4-yl)methanamine

The following is a representative, multi-step protocol for the synthesis of the target compound,
starting from readily available materials.

Step 1: Synthesis of 4-chloro-3-oxobutanenitrile

This step involves the chlorination of acetoacetonitrile.

o Materials: Acetoacetonitrile, sulfuryl chloride, inert solvent (e.g., dichloromethane).
e Procedure:

Dissolve acetoacetonitrile in the inert solvent and cool the mixture in an ice bath.

[¢]

o Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.

o Stir the reaction mixture at room temperature for several hours until the reaction is
complete (monitored by TLC).

o Carefully quench the reaction with water and separate the organic layer.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain crude 4-chloro-3-oxobutanenitrile.

Step 2: Hantzsch Synthesis of 2-methyl-4-cyanothiazole
o Materials: 4-chloro-3-oxobutanenitrile, thioacetamide, ethanol.
e Procedure:

o Dissolve 4-chloro-3-oxobutanenitrile and thioacetamide in ethanol.
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o Reflux the mixture for several hours.

o Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the combined organic layers and concentrate to yield crude 2-methyl-4-cyanothiazole.
Step 3: Reduction to (2-methyl-1,3-thiazol-4-yl)methanamine

» Materials: 2-methyl-4-cyanothiazole, reducing agent (e.g., lithium aluminum hydride (LAH) or
catalytic hydrogenation), anhydrous solvent (e.g., diethyl ether or THF for LAH).

e Procedure (using LAH):

o Suspend LAH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon).

o Slowly add a solution of 2-methyl-4-cyanothiazole in the same solvent to the LAH

suspension, maintaining a gentle reflux.
o After the addition is complete, continue to reflux for several hours.

o Cool the reaction mixture and carefully quench the excess LAH by sequential addition of
water and aqueous sodium hydroxide.

o Filter the resulting solid and extract the filtrate with an organic solvent.

o Dry the organic extracts and concentrate to obtain the crude (2-methyl-1,3-thiazol-4-
yl)methanamine.

Purification

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride
salt, which can then be recrystallized.

o Formation of the Dihydrochloride Salt: Dissolve the crude amine in a suitable solvent (e.g.,
diethyl ether) and bubble dry hydrogen chloride gas through the solution. The
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dihydrochloride salt will precipitate and can be collected by filtration, washed with cold
solvent, and dried.

Spectral Data Analysis

While experimental spectra for the title compound are not readily available, the expected
spectral characteristics can be predicted based on its structure and data from similar
compounds.

'H NMR Spectroscopy

The proton NMR spectrum of (2-methyl-1,3-thiazol-4-yl)methanamine is expected to show the
following signals:

e Asinglet for the methyl protons (CH3-C=N) around & 2.5-2.7 ppm.
e Asinglet for the methylene protons (-CH2-NHz) around & 3.8-4.0 ppm.
o Asinglet for the thiazole ring proton (-C=CH-S) around & 7.0-7.2 ppm.

o A broad singlet for the amine protons (-NHz) which can vary in chemical shift depending on
the solvent and concentration.

3C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon
atoms in the molecule:

e The methyl carbon ( CH3-C=N).
e The methylene carbon (-CH2-NHz2).

e The three carbons of the thiazole ring.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]* would be expected at m/z 128. Common
fragmentation patterns for similar amine-containing heterocycles involve the loss of the
aminomethyl group or cleavage of the thiazole ring.
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Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm~1.

C-H stretching vibrations of the methyl and methylene groups just below 3000 cm~1.

C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm~1* region.

N-H bending vibrations around 1600 cm™1,

Role in Signaling Pathways and Drug Development

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry,
appearing in numerous biologically active compounds and approved drugs. Its prevalence is
largely due to its ability to act as a bioisostere for other functional groups and its capacity to
form key interactions with biological targets, particularly protein kinases.

Kinase Inhibition

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein
kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell
growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many
diseases, including cancer.

The 2-aminothiazole core can act as a hinge-binder, forming hydrogen bonds with the
backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Kinase Active Site

H-bondi
Q_____________________E*i_nﬁi_ngmeeks@_T[ATp Binding pocket)

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A simplified model of a 2-aminothiazole derivative acting as a kinase inhibitor.

Drug Development Implications

The structural features of (2-methyl-1,3-thiazol-4-yl)methanamine, including a primary amine
and a substituted thiazole ring, make it an attractive starting point or fragment for the design of
novel therapeutic agents. The primary amine can be readily functionalized to introduce various
substituents, allowing for the exploration of structure-activity relationships (SAR) and the
optimization of properties such as potency, selectivity, and pharmacokinetics.

Derivatives of this compound could potentially be developed as inhibitors for a range of kinases
implicated in diseases like cancer, inflammation, and neurodegenerative disorders.

Conclusion

(2-methyl-1,3-thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry.
While comprehensive experimental data on the parent compound is limited, its synthesis is
achievable through established chemical transformations. The 2-aminothiazole core structure is
a key pharmacophore in numerous kinase inhibitors, highlighting the potential of derivatives of
(2-methyl-1,3-thiazol-4-yl)methanamine in the development of novel therapeutics targeting a
variety of signaling pathways. Further research to fully characterize its physical, chemical, and
biological properties is warranted to unlock its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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